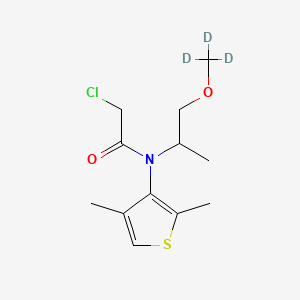

Dimethenamid-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[1-(trideuteriomethoxy)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYFCTQDENRSOL-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCC(C)N(C1=C(SC=C1C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Dimethenamid-d3 for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Dimethenamid-d3, a deuterated analog of the herbicide Dimethenamid. The introduction of deuterium atoms into a molecule can be a powerful tool in metabolic studies, allowing for the elucidation of metabolic pathways and the quantification of metabolites. This document outlines a plausible synthetic route for this compound, along with detailed purification protocols suitable for laboratory-scale preparation.

Synthesis of this compound

The synthesis of this compound can be achieved by modifying existing protocols for the synthesis of Dimethenamid, primarily by introducing a deuterated precursor. The most straightforward approach is the incorporation of a trideuteromethoxy group. The proposed synthetic pathway involves a two-step process: first, the synthesis of the deuterated intermediate, (S)-1-(methoxy-d3)-2-propylamine, followed by its reaction with 2,4-dimethyl-3-thiophenamine and subsequent acylation.

Proposed Synthetic Pathway

The following diagram illustrates the proposed reaction scheme for the synthesis of this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (S)-1-(methoxy-d3)-2-propylamine

This step involves the O-deuteromethylation of (S)-2-aminopropan-1-ol.

| Parameter | Value |

| Reactants | |

| (S)-2-aminopropan-1-ol | 1.0 eq |

| Sodium Hydride (60% dispersion in mineral oil) | 1.2 eq |

| Trideuteromethyl Iodide (CD3I) | 1.1 eq |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 12 hours |

| Work-up | Quenching with water, extraction with diethyl ether |

| Expected Yield | 70-80% |

Protocol:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (S)-2-aminopropan-1-ol (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add trideuteromethyl iodide (1.1 eq) dropwise.

-

Allow the reaction to stir at room temperature for 12 hours.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-(methoxy-d3)-2-propylamine.

Step 2: Synthesis of this compound

This step involves the coupling of the deuterated amine with 2,4-dimethyl-3-thiophenamine and subsequent acylation.

| Parameter | Value |

| Reactants | |

| 2,4-dimethyl-3-thiophenamine | 1.0 eq |

| (S)-1-(methoxy-d3)-2-propylamine | 1.1 eq |

| Chloroacetyl Chloride | 1.2 eq |

| Triethylamine | 1.5 eq |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 4 hours |

| Work-up | Washing with HCl (1M), NaHCO3 (sat.), and brine |

| Expected Yield | 85-95% |

Protocol:

-

Dissolve 2,4-dimethyl-3-thiophenamine (1.0 eq) and (S)-1-(methoxy-d3)-2-propylamine (1.1 eq) in dichloromethane.

-

Cool the solution to 0 °C and add triethylamine (1.5 eq).

-

Add a solution of chloroacetyl chloride (1.2 eq) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

The crude this compound can be purified using standard laboratory techniques such as column chromatography followed by distillation if necessary.

Purification Workflow

Caption: General purification workflow for this compound.

Experimental Protocols

Column Chromatography

| Parameter | Value |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate gradient (e.g., 9:1 to 7:3) |

| Loading | Crude product dissolved in a minimum amount of dichloromethane |

| Elution | Monitor by Thin Layer Chromatography (TLC) |

| Purity Assessment | GC-MS analysis of collected fractions |

Protocol:

-

Prepare a silica gel column in a hexane:ethyl acetate mixture (e.g., 95:5).

-

Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica with the adsorbed product onto the top of the column.

-

Elute the column with a gradient of hexane:ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Vacuum Distillation

For further purification, vacuum distillation can be employed. The boiling point of Dimethenamid is high, so reduced pressure is necessary to prevent decomposition.[1]

| Parameter | Guideline |

| Apparatus | Short-path distillation apparatus |

| Pressure | 0.1 - 1 mmHg |

| Heating | Oil bath, temperature set 20-30 °C above the expected boiling point |

| Boiling Point | Estimated to be >150 °C at atmospheric pressure |

Protocol:

-

Set up a short-path distillation apparatus.

-

Place the this compound obtained from column chromatography into the distillation flask.

-

Slowly reduce the pressure to the desired level (e.g., 0.5 mmHg).

-

Gradually heat the distillation flask using an oil bath.

-

Collect the fraction that distills at a constant temperature.

-

Allow the apparatus to cool to room temperature before releasing the vacuum.

Data Summary

The following table summarizes the key quantitative data for the proposed synthesis and purification of this compound.

| Stage | Parameter | Value |

| Synthesis Step 1 | Expected Yield | 70-80% |

| Deuterium Incorporation | >98% | |

| Synthesis Step 2 | Expected Yield | 85-95% |

| Purification | ||

| Column Chromatography | Purity | >95% |

| Vacuum Distillation | Final Purity | >99% |

| Overall Yield | ~50-65% |

Disclaimer: This guide provides a proposed methodology based on established chemical principles and literature precedents for similar compounds. The experimental conditions may require optimization for specific laboratory settings. All procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

Dimethenamid-d3 CAS number and molecular weight

For researchers, scientists, and professionals in drug development, this document provides core technical specifications for the deuterated isotopologue of Dimethenamid, Dimethenamid-d3.

Chemical Identity and Properties

This compound is a labeled version of Dimethenamid, a pre-emergence herbicide. The incorporation of deuterium isotopes makes it a valuable internal standard for quantitative analysis by mass spectrometry.

Quantitative Data Summary

The key quantitative identifiers for this compound are summarized in the table below for easy reference.

| Identifier | Value | Citations |

| CAS Number | 1246816-31-8 | [1][2][3][4] |

| Molecular Weight | 278.81 g/mol | [1] |

| Molecular Formula | C₁₂H₁₅D₃ClNO₂S |

This guide focuses on providing the fundamental chemical identifiers for this compound. Detailed experimental protocols and signaling pathway visualizations are highly specific to individual research applications and are beyond the scope of this document.

References

Commercial Suppliers and Technical Guide for High-Purity Dimethenamid-d3

For researchers, scientists, and drug development professionals requiring high-purity Dimethenamid-d3 for analytical and research purposes, several commercial suppliers provide this stable isotope-labeled compound. This technical guide offers an overview of available suppliers, their product specifications, and a generalized experimental workflow for its application as an internal standard in analytical methodologies.

Commercial Supplier Overview

High-purity this compound is available from a select number of specialized chemical suppliers. The following table summarizes the key quantitative data for the products offered by prominent vendors.

| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight | Purity | Form | Storage Temperature |

| LGC Standards | TRC-D460582 | 1246816-31-8 | C₁₂H₁₅D₃ClNO₂S | 278.81 | >95% (HPLC)[1][2] | Neat | -20°C[1][2] |

| United States Biological | 010133 | 1246816-31-8 | C₁₂H₁₅D₃ClNO₂S | 278.81 | Highly Purified[3] | Yellow Oil | -20°C |

| Santa Cruz Biotechnology | sc-219431 | 1246816-31-8 | C₁₂H₁₅D₃ClNO₂S | 278.81 | Not Specified | Not Specified | Not Specified |

Experimental Protocol: Use of this compound as an Internal Standard

This compound is primarily utilized as an internal standard in analytical methods, such as chromatography-mass spectrometry (GC-MS or LC-MS), for the quantification of Dimethenamid in various matrices. The following is a generalized protocol for its use.

Objective: To accurately quantify the concentration of Dimethenamid in a sample matrix (e.g., soil, water, biological tissue) using this compound as an internal standard.

Materials:

-

This compound standard of known purity and concentration

-

Unlabeled Dimethenamid standard for calibration curve

-

Sample for analysis

-

Appropriate solvents for extraction and dilution (e.g., Chloroform, Ethyl Acetate)

-

Analytical instrumentation (e.g., LC-MS/MS or GC-MS)

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Prepare a series of calibration standards by spiking a known amount of unlabeled Dimethenamid into a matrix blank at several concentration levels.

-

Add a constant, known amount of the this compound internal standard stock solution to each calibration standard and to the unknown samples.

-

-

Sample Preparation:

-

Extract the analyte (Dimethenamid) from the sample matrix using an appropriate extraction technique (e.g., solid-phase extraction, liquid-liquid extraction).

-

Fortify the extracted sample with a known amount of the this compound internal standard prior to final volume adjustment.

-

-

Instrumental Analysis:

-

Analyze the calibration standards and samples using a validated chromatographic method coupled to a mass spectrometer.

-

Monitor the specific mass-to-charge ratio (m/z) transitions for both Dimethenamid and this compound.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of Dimethenamid to the peak area of this compound for each calibration standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled Dimethenamid standards.

-

Determine the concentration of Dimethenamid in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Visualizing the Workflow

The following diagrams illustrate the generalized workflow for using a deuterated internal standard and a typical analytical sample preparation process.

Caption: Workflow for Internal Standard Quantification.

Caption: Sample Preparation for Analysis.

References

Understanding the Mass Shift: A Technical Guide to Dimethenamid and Dimethenamid-d3 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mass shift between the herbicide Dimethenamid and its deuterated analog, Dimethenamid-d3. The intentional introduction of stable isotopes, such as deuterium, into a molecule is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide will delve into the theoretical basis for the mass shift, present key quantitative data for mass spectrometric analysis, and provide a detailed experimental workflow for the accurate quantification of Dimethenamid using this compound as an internal standard.

The Principle of Isotope Dilution and the Mass Shift

The core of this analysis lies in the principle of isotope dilution, a powerful technique that utilizes a stable isotope-labeled version of the analyte as an internal standard. This compound is chemically identical to Dimethenamid, with the exception that three of its hydrogen atoms have been replaced by deuterium atoms. Since deuterium has a nucleus containing both a proton and a neutron, it is approximately twice as heavy as protium (the most common isotope of hydrogen). This seemingly minor alteration results in a predictable and measurable increase in the molecular weight of the molecule.

This mass difference is the key to its utility. In a mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z), Dimethenamid and this compound will be detected as distinct chemical entities. By adding a known amount of this compound to a sample, it serves as a "mimic" for the unlabeled analyte throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and ionization. Any variability or loss of the analyte during these steps will be mirrored by the internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.

Quantitative Data for Mass Spectrometric Analysis

The accurate measurement of Dimethenamid and its deuterated internal standard is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The precursor ion is the ionized molecule of interest, and the product ions are fragments generated by collision-induced dissociation.

The table below summarizes the key quantitative data for the analysis of Dimethenamid and this compound.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ions (m/z) |

| Dimethenamid | C₁₂H₁₈ClNO₂S | 275.79 | 276.0 | 244.0, 168.0 |

| This compound | C₁₂H₁₅D₃ClNO₂S | 278.81 | 279.0 | Typically the same fragment ions as the unlabeled compound, but with the deuterium label retained if the fragment contains the labeled portion of the molecule. |

Note: The precursor ion is observed as [M+H]⁺ in positive ionization mode.

Experimental Protocol: Quantitative Analysis of Dimethenamid using LC-MS/MS and a Deuterated Internal Standard

The following protocol outlines a typical workflow for the quantitative analysis of Dimethenamid in a complex matrix, such as a food or environmental sample, using this compound as an internal standard. This method often incorporates the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.

1. Sample Preparation (QuEChERS Method)

-

Extraction:

-

Weigh a homogenized sample (e.g., 10 g of a fruit or vegetable matrix) into a 50 mL centrifuge tube.

-

Add a known amount of the this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Shake vigorously for 1 minute.

-

Add a salt mixture (e.g., magnesium sulfate and sodium acetate) to induce phase separation.

-

Shake vigorously for 1 minute and then centrifuge.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant.

-

Transfer it to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components.

-

Vortex for 30 seconds and then centrifuge.

-

The resulting supernatant is ready for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of Dimethenamid.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid to improve ionization, is common.

-

Injection Volume: A small volume (e.g., 5-10 µL) of the final extract is injected onto the LC system.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed to monitor the specific transitions for Dimethenamid and this compound as detailed in the table above.

-

Data Acquisition: The instrument software records the chromatograms for the specific MRM transitions of both the analyte and the internal standard.

-

3. Data Analysis and Quantification

-

The peak areas of the analyte (Dimethenamid) and the internal standard (this compound) are integrated.

-

A calibration curve is constructed by analyzing a series of standards with known concentrations of Dimethenamid and a constant concentration of this compound. The curve plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

The concentration of Dimethenamid in the unknown sample is then determined by interpolating its peak area ratio onto the calibration curve.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Structural and Mass-to-Charge Ratio Shift from Dimethenamid to this compound.

Caption: Workflow for Quantitative Analysis of Dimethenamid using LC-MS/MS.

Solubility of Dimethenamid-d3 in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dimethenamid-d3 in a range of common organic solvents. While specific quantitative solubility data for the deuterated isotopologue, this compound, is not extensively available in public literature, this document aggregates and presents the available qualitative data for this compound, supplemented with quantitative data for the closely related compounds Dimethenamid and Dimethenamid-P. It is a well-established principle in medicinal and agricultural chemistry that deuterium substitution is unlikely to significantly alter the fundamental physicochemical properties of a molecule, including its solubility. Therefore, the data presented for the parent compounds serve as a robust and reliable proxy for this compound.

This guide also outlines a standard experimental protocol for determining solubility and includes a workflow diagram to illustrate the process, providing a practical framework for researchers in the field.

Core Data Presentation: Solubility of this compound and Related Compounds

The following tables summarize the available solubility information for this compound and its non-deuterated analogues, Dimethenamid and Dimethenamid-P, in various organic solvents. This data is crucial for selecting appropriate solvents for a wide range of applications, from analytical standard preparation to formulation development.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

Table 2: Quantitative Solubility of Dimethenamid and Dimethenamid-P

| Compound | Solvent | Solubility (at 25 °C unless otherwise noted) |

| Dimethenamid | Heptane | 282 g/kg |

| Iso-octane | 200 g/kg | |

| Ether | >50% | |

| Kerosene | >50% | |

| Ethanol | >50% | |

| Dimethenamid-P | n-Hexane | 20.8 g/100 mL |

| Acetone | Miscible | |

| Acetonitrile | Miscible | |

| Toluene | Miscible | |

| n-Octanol | Miscible |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The following protocol outlines a common and reliable method for ascertaining the solubility of this compound in an organic solvent.

Method: Isothermal Shake-Flask Method

This gravimetric method is widely accepted for determining the equilibrium solubility of a solid compound in a solvent.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis, MS)

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles.

-

Solvent Evaporation and Quantification:

-

Weigh the vial containing the filtered supernatant to determine the mass of the solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound.

-

Once the solvent is completely evaporated, reweigh the vial to determine the mass of the dissolved this compound.

-

The solubility can then be calculated and expressed in various units (e.g., g/L, mg/mL, mol/L).

-

-

Alternative Quantification (Chromatographic):

-

Alternatively, the concentration of this compound in the filtered supernatant can be determined using a validated HPLC or GC method.

-

A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

The filtered supernatant is appropriately diluted and injected into the chromatograph. The concentration is then determined by comparing the peak area of the sample to the calibration curve.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

References

In-Depth Technical Guide: Safety Data for Dimethenamid-d3

Chemical and Physical Properties

Dimethenamid-d3 is the deuterated form of Dimethenamid, a selective herbicide.[1] The following tables summarize its key chemical and physical properties.

Table 1: Chemical Identification

| Identifier | Value |

| Analyte Name | This compound |

| Synonyms | 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-[2-(methoxy-d3)-1-methylethyl]acetamide, Fieldstar-d3, Frontier-d3, SAN 582-d3, SAN 582H-d3[2] |

| CAS Number | 1246816-31-8[3] |

| Molecular Formula | C12H15D3ClNO2S[3] |

| Molecular Weight | 278.81 g/mol [3] |

| Unlabeled CAS Number | 87674-68-8 |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Yellow Oil |

| Odor | Faint, aromatic |

| Purity | >95% (HPLC) |

| Boiling Point | > 280 °C |

| Density | 1.141 g/cm³ at 20°C (for Dimethenamid) |

| Vapor Pressure | 1.2 x 10⁻³ Pa at 25°C (for Dimethenamid) |

| Solubility | Soluble in Chloroform, Ethyl Acetate |

| Storage Temperature | -20°C |

Hazard Identification and Classification

The hazard classification for Dimethenamid-P, the active isomer of Dimethenamid, is summarized below. It is anticipated that this compound would have a similar hazard profile.

Table 3: GHS Hazard Classification for Dimethenamid-P

| Classification | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed |

| Warning |

| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction |

| Warning |

| Hazardous to the Aquatic Environment, Acute, Category 1 | H400: Very toxic to aquatic life |

| Warning |

| Hazardous to the Aquatic Environment, Chronic, Category 1 | H410: Very toxic to aquatic life with long lasting effects |

| Warning |

Experimental Protocols: Safe Handling and Use

The following protocols are based on best practices for handling chemical compounds with similar hazard profiles.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

References

For Researchers, Scientists, and Drug Development Professionals

Dimethenamid-d3, a deuterated isotopologue of the herbicide Dimethenamid, serves as a critical tool in environmental science, primarily utilized as an internal standard for the accurate quantification of its parent compound and its metabolites in complex environmental matrices. This guide provides a comprehensive overview of the primary uses of this compound, detailing its application in analytical methodologies and its role in understanding the environmental fate of Dimethenamid.

Principle of Isotope Dilution and the Utility of this compound

The core application of this compound in environmental analysis lies in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the deuterated standard (this compound) is added to a sample at the beginning of the analytical process. Because this compound is chemically identical to the non-labeled Dimethenamid, it behaves similarly during sample extraction, cleanup, and analysis. However, due to its higher mass, it can be distinguished from the native analyte by a mass spectrometer. By measuring the ratio of the native analyte to the deuterated internal standard, accurate quantification can be achieved, as any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. This approach effectively corrects for matrix effects and variations in instrument response, leading to highly accurate and precise measurements.

Analytical Methodologies Employing this compound

This compound is integral to robust analytical methods for detecting Dimethenamid and its primary degradation products, ethanesulfonic acid (ESA) and oxanilic acid (OXA), in environmental samples such as water and soil. These methods typically involve solvent extraction or solid-phase extraction (SPE) followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analysis of Water Samples

A widely used method for the determination of Dimethenamid in water involves the addition of this compound as an internal standard, followed by solid-phase extraction and analysis by GC-MS.

Experimental Protocol: Determination of Dimethenamid in Water using SPE and GC-MS

-

Sample Preparation:

-

To a 200 mL water sample, add a known amount of this compound internal standard solution.

-

Acidify the sample to the appropriate pH using a suitable acid.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Dry the cartridge thoroughly under a stream of nitrogen.

-

Elute the retained analytes (Dimethenamid and this compound) with an appropriate organic solvent, such as ethyl acetate.

-

-

Sample Concentration:

-

Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject an aliquot of the concentrated extract into the GC-MS system.

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Oven Program: Initial temperature of 70°C, hold for 1 min, ramp to 160°C at 10°C/min and hold for 5 min, then ramp to 240°C at 3°C/min and hold for 18.5 min.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: Select appropriate ions for Dimethenamid and this compound for quantification and confirmation.

-

-

Data Presentation: Typical Validation Data for Dimethenamid Analysis in Water

| Parameter | Value |

| Limit of Quantification (LOQ) | 0.03 µg/L[1][2] |

| Limit of Detection (LOD) | 0.009 µg/L[1] |

| Recovery at LOQ | 70-120% |

| Relative Standard Deviation (RSD) | < 20% |

Analysis of Soil Samples

The analysis of Dimethenamid in soil samples also benefits from the use of this compound as an internal standard to account for the complex soil matrix.

Experimental Protocol: Determination of Dimethenamid in Soil using Solvent Extraction and GC-MS

-

Sample Preparation:

-

To a known weight of soil sample (e.g., 10 g), add a known amount of this compound internal standard solution.

-

Add an extraction solvent (e.g., acetonitrile or a mixture of acetone and hexane).

-

-

Extraction:

-

Shake or sonicate the sample for a specified period to ensure efficient extraction of the analytes.

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction process on the soil residue and combine the supernatants.

-

-

Cleanup and Concentration:

-

The combined extract may require a cleanup step, such as dispersive solid-phase extraction (d-SPE), to remove co-extracted interfering compounds.

-

Concentrate the cleaned extract to a final volume under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Follow the same GC-MS conditions as described for water analysis.

-

Data Presentation: Representative Validation Data for Pesticide Analysis in Soil

| Parameter | Value |

| Limit of Quantification (LOQ) | 0.002 - 0.05 mg/kg[3] |

| Recovery | 70-120%[3] |

| Relative Standard Deviation (RSD) | ≤ 20% |

Elucidating the Environmental Fate of Dimethenamid

This compound is instrumental in studies aimed at understanding the transformation and movement of Dimethenamid in the environment. While its primary role is as an internal standard for accurate quantification in these studies, the use of isotope-labeled compounds can also, in principle, be applied in tracer studies to follow the degradation pathways and transport of the herbicide.

Metabolic Pathway of Dimethenamid

Dimethenamid undergoes biotransformation in the environment, primarily through microbial action in soil and water. A key initial step in its metabolism is conjugation with glutathione, a process catalyzed by glutathione S-transferases. This is followed by further degradation to more polar metabolites, including the ethanesulfonic acid (ESA) and oxanilic acid (OXA) derivatives.

Diagram: Proposed Metabolic Pathway of Dimethenamid

Caption: Proposed metabolic pathway of Dimethenamid in the environment.

Environmental Fate and Transport

Studies on the environmental fate of Dimethenamid investigate its persistence, mobility, and degradation in different environmental compartments. The use of ¹⁴C-labeled Dimethenamid in laboratory and field studies has been crucial in determining its dissipation kinetics and identifying its transformation products. For instance, such studies have shown that under anaerobic conditions in flooded soil, Dimethenamid degrades with a half-life of 13-14 days, with a significant portion of the applied radioactivity becoming incorporated into soil-bound residues.

Diagram: Experimental Workflow for Environmental Fate Studies

Caption: General experimental workflow for studying the environmental fate of Dimethenamid.

Conclusion

This compound is an indispensable tool in environmental science for the reliable and accurate quantification of Dimethenamid and its metabolites. Its use as an internal standard in isotope dilution mass spectrometry-based methods allows researchers to overcome challenges associated with complex environmental matrices, ensuring high-quality data for environmental monitoring and risk assessment. Furthermore, the principles of isotope labeling are fundamental to studies elucidating the environmental fate and transformation pathways of this widely used herbicide. As analytical techniques continue to advance, the role of deuterated standards like this compound will remain central to generating the robust data needed to understand and manage the environmental impact of agricultural chemicals.

References

The Application of Deuterated Dimethenamid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the application of deuterated Dimethenamid. It is designed to be a core resource for researchers and professionals involved in drug development, metabolic studies, and environmental fate analysis. This guide summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of the role of deuterium labeling in the study of this widely used herbicide.

Introduction to Deuterated Dimethenamid

Dimethenamid is a selective chloroacetamide herbicide used for the control of annual grasses and broadleaf weeds in a variety of crops.[1][2] The introduction of deuterium, a stable isotope of hydrogen, into the Dimethenamid molecule creates a powerful tool for a range of scientific investigations. Deuterated analogs of molecules are considered ideal internal standards in analytical chemistry due to their similar physicochemical properties to the parent compound, leading to comparable extraction recovery and chromatographic retention times.[3][4] Furthermore, the replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction involving the carbon-deuterium bond is slowed.[5] This phenomenon is particularly valuable in studying metabolic pathways and environmental degradation, as it can help to identify rate-limiting steps and improve the metabolic profile of a compound.

Synthesis of Deuterated Dimethenamid

A potential pathway for the synthesis of a deuterated Dimethenamid analog, for instance, Dimethenamid-d3 (deuterated on the methoxy group), would involve the use of a deuterated methylating agent.

Proposed Synthetic Pathway for this compound

Caption: Proposed synthesis pathway for this compound.

Applications in Environmental Fate Studies

The primary application of deuterated Dimethenamid found in the literature is in the study of its environmental fate, particularly in water treatment processes. A key study investigated the kinetic isotope effect (KIE) during the electrophilic aromatic halogenation of Dimethenamid in chlorinated and chloraminated water. This research is crucial for understanding the formation of halogenated disinfection byproducts (DBPs), which are of concern for water quality.

Kinetic Isotope Effect (KIE) Data

The study determined the KIE by comparing the reaction rates of non-deuterated Dimethenamid (kH) and deuterated Dimethenamid (kD). The results provide insight into the rate-controlling steps of the halogenation reactions.

| Reaction Condition | kH/kD (KIE) | Interpretation of Rate-Controlling Step |

| Chlorination | ≈ 1 | Halogen addition |

| Bromination | ≈ 1 | Halogen addition |

| Iodination (pH 5.2–8.9, [I⁻] = 10–100 μM) | 1.47–2.06 | Primarily iodine addition |

| Iodination (with 25–100 mM Cl⁻) | 2.85–3.42 | Shift towards proton removal |

Table 1: Kinetic Isotope Effects of Deuterated Dimethenamid in Halogenation Reactions

These findings demonstrate that for chlorination and bromination, the initial addition of the halogen is the slow step, as indicated by the absence of a significant KIE. In contrast, iodination exhibits a primary KIE, suggesting that the removal of a proton from the aromatic ring is at least partially rate-limiting. The increase in the KIE in the presence of chloride ions during iodination indicates a shift in the mechanism, providing valuable information for predicting the formation of iodinated DBPs in different water matrices.

Application as an Internal Standard in Analytical Methods

Deuterated Dimethenamid serves as an excellent internal standard for the quantification of Dimethenamid in various environmental and biological matrices. Its use in analytical methods, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), significantly improves the accuracy and precision of the results by compensating for matrix effects and variations in sample preparation and instrument response.

Experimental Protocol: Analysis of Dimethenamid in Water using a Deuterated Internal Standard

The following is a generalized protocol based on established methods for the analysis of herbicides in water samples.

1. Sample Preparation:

-

To a known volume of water sample (e.g., 200 mL), add a precise amount of a deuterated Dimethenamid internal standard solution.

-

Concentrate the analytes using solid-phase extraction (SPE) with a suitable cartridge (e.g., C18).

-

Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., ethyl acetate).

-

Concentrate the eluate to a final volume (e.g., 1 mL).

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column suitable for pesticide analysis.

-

Injector: Splitless mode.

-

Oven Temperature Program: A gradient program to ensure separation of Dimethenamid from other potential contaminants.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

-

Ions to Monitor:

-

Dimethenamid: At least two characteristic ions (e.g., m/z 275 and a fragment ion).

-

Deuterated Dimethenamid: The corresponding ions shifted by the mass of the deuterium label (e.g., for this compound, m/z 278 and the corresponding fragment ion).

-

-

3. Quantification:

-

Generate a calibration curve by analyzing a series of standards containing known concentrations of Dimethenamid and a constant concentration of the deuterated internal standard.

-

Calculate the concentration of Dimethenamid in the samples by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.

Analytical Workflow

Caption: General workflow for the analysis of Dimethenamid using a deuterated internal standard.

Application in Metabolic Pathway Elucidation

While specific studies detailing the use of deuterated Dimethenamid to elucidate its metabolic pathways were not identified in the reviewed literature, the principles of using isotopically labeled compounds in metabolism studies are well-established. Deuterium labeling can be a powerful tool to track the fate of a molecule in a biological system and to understand the mechanisms of its biotransformation.

The known metabolic pathways of Dimethenamid primarily involve glutathione conjugation and subsequent degradation. By strategically placing deuterium atoms on different parts of the Dimethenamid molecule, researchers could investigate the stability of specific bonds and identify key metabolic transformations. For example, labeling the methoxy group could help quantify the extent of O-demethylation, while labeling the thiophene ring could provide insights into its degradation.

Proposed Metabolic Pathway of Dimethenamid and Potential for Deuterium Labeling

Caption: Proposed metabolic pathway of Dimethenamid and strategic deuterium labeling sites.

Conclusion

The application of deuterated Dimethenamid, while not extensively documented in a wide array of studies, demonstrates significant utility in key areas of chemical research. Its use as an internal standard is crucial for accurate and reliable quantification of Dimethenamid in environmental and potentially biological samples. Furthermore, the investigation of its kinetic isotope effect has provided fundamental insights into the mechanisms of its degradation in water treatment processes, which is vital for assessing environmental impact and ensuring water safety. While its application in metabolic pathway elucidation is not yet reported, the principles of isotopic labeling suggest a high potential for deuterated Dimethenamid to become a valuable tool in understanding its biotransformation. This technical guide serves as a foundational resource to encourage and facilitate further research into the synthesis and application of this important analytical and mechanistic tool.

References

- 1. lcms.cz [lcms.cz]

- 2. Pre-emergence herbicides widely used in urban and farmland soils: fate, and potential human and environmental health risks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Dimethenamid in Environmental Samples by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the herbicide Dimethenamid in water and soil samples. The method utilizes Dimethenamid-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol provides detailed procedures for sample extraction from both water and soil matrices, optimized LC-MS/MS parameters, and data analysis guidelines. This methodology is intended for researchers, scientists, and professionals in the fields of environmental monitoring, agricultural science, and drug development.

Introduction

Dimethenamid is a pre-emergence herbicide widely used for the control of annual grasses and broadleaf weeds in various crops.[1] Its presence and persistence in the environment, particularly in soil and water, are of significant interest due to potential ecological impacts. Therefore, a reliable and sensitive analytical method is crucial for monitoring its levels in environmental matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for such analyses due to its high selectivity, sensitivity, and ability to handle complex sample matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative accuracy, as it closely mimics the behavior of the analyte during sample preparation and analysis.

Chemical Properties

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Dimethenamid | C₁₂H₁₈ClNO₂S | 275.79[2][3][4] |

| This compound | C₁₂H₁₅D₃ClNO₂S | 278.81[5] |

Experimental Protocols

Materials and Reagents

-

Dimethenamid analytical standard (≥98% purity)

-

This compound analytical standard (≥98% purity, 98 atom % D)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Glacial acetic acid

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

-

50 mL polypropylene centrifuge tubes

-

Syringe filters (0.22 µm)

Sample Preparation

-

Sample Pre-treatment: To a 100 mL water sample, add a known amount of this compound internal standard solution. Acidify the sample to pH 3 with formic acid.

-

SPE Cartridge Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of water to remove any interfering substances.

-

Analyte Elution: Elute the retained analytes with 10 mL of acetonitrile into a clean collection tube.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

Sample Weighing and Hydration: Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube. If the soil is dry, add 8 mL of water and let it hydrate for 30 minutes.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the soil sample.

-

Extraction: Add 10 mL of acetonitrile containing 1% glacial acetic acid. Cap the tube and shake vigorously for 1 minute.

-

Salting Out: Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at high speed for 5 minutes.

-

Filtration and Dilution: Take the supernatant, filter it through a 0.22 µm syringe filter, and dilute as necessary with the initial mobile phase before injection into the LC-MS/MS system.

LC-MS/MS Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | Instrument dependent, optimize for best signal |

Quantitative Data

The following table summarizes the Multiple Reaction Monitoring (MRM) transitions and collision energies for the analysis of Dimethenamid and its internal standard, this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Dimethenamid | 276.1 | 244.0 | 16 | Quantifier |

| 276.1 | 168.1 | 28 | Qualifier | |

| This compound | 279.1 | 247.0 | 16 | Quantifier (Assumed) |

| 279.1 | 171.1 | 28 | Qualifier (Assumed) |

Note on this compound MRM Transitions: The MRM transitions for this compound have been estimated based on the known fragmentation of Dimethenamid and the +3 mass shift due to deuterium labeling. It is recommended to confirm these transitions by direct infusion of the this compound standard on the specific mass spectrometer being used for analysis to determine the optimal precursor and product ions and collision energies.

Data Analysis and Quality Control

-

Calibration Curve: A calibration curve should be prepared using a series of calibration standards containing known concentrations of Dimethenamid and a constant concentration of this compound. The curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used.

-

Quantification: The concentration of Dimethenamid in the samples is determined by interpolating the peak area ratio from the calibration curve.

-

Quality Control: Quality control samples (blanks, spiked blanks, and duplicate samples) should be included in each analytical batch to monitor the performance of the method. The results of the QC samples should fall within established acceptance criteria.

Visualization of Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. epa.gov [epa.gov]

- 4. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

Application Note: Quantitative Analysis of Dimethenamid in Water Samples Using Dimethenamid-d3 as an Internal Standard

Introduction

This document outlines a robust analytical protocol for the quantification of the herbicide Dimethenamid in various water matrices, including groundwater, surface water, and drinking water. The method employs isotope dilution mass spectrometry (IDMS), a highly precise and accurate technique for quantitative analysis.[1] Isotope dilution is a method of internal standardization where a known amount of an isotopically labeled analogue of the analyte, in this case, Dimethenamid-d3, is added to the sample at the beginning of the preparation process.[1][2] This approach ensures that any loss of the target analyte during sample extraction, concentration, and analysis is corrected for, as the internal standard experiences the same procedural losses and ionization effects as the native analyte.[2] The final quantification is based on the ratio of the response of the native analyte to the isotopically labeled internal standard, leading to enhanced accuracy and precision by mitigating matrix effects and variations in instrument performance.

The protocol involves solid-phase extraction (SPE) to isolate and concentrate the analyte and internal standard from the water sample, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

1. Materials and Reagents

-

Standards: Dimethenamid (analytical grade), this compound (isotopically labeled internal standard).

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ethyl Acetate (GC grade), Methylene Chloride (GC grade), Formic Acid (LC-MS grade), Absolute Ethanol.

-

Water: Deionized or Milli-Q water.

-

SPE Cartridges: C18 or graphitized carbon (e.g., Carbopak-B) cartridges.[3]

-

Gases: High-purity nitrogen for solvent evaporation.

-

Labware: Volumetric flasks, pipettes, autosampler vials, glass fiber filters (0.7-µm).

2. Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Dimethenamid and this compound standards in separate volumetric flasks using a suitable solvent like absolute ethanol to create individual 1000 µg/mL stock solutions.

-

Intermediate Stock Solution (e.g., 10 µg/mL): Prepare a mixed intermediate stock solution containing both Dimethenamid and other herbicides of interest, if applicable, by diluting the primary stock solutions with absolute ethanol.

-

Internal Standard (IS) Spiking Solution (e.g., 0.10 µg/mL): Prepare a working solution of this compound by diluting its primary or an intermediate stock solution with absolute ethanol or methanol. This solution will be added to every sample.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Dimethenamid intermediate stock solution into blank water or a solvent mixture. The concentration should bracket the expected sample concentrations (e.g., 0.03 µg/L to 1.0 µg/L). Each calibration standard must be fortified with the same amount of the IS Spiking Solution as the samples.

3. Sample Collection and Preparation

-

Sample Collection: Collect water samples in clean glass bottles. If not analyzed immediately, store them refrigerated at approximately 4°C. Follow standard guidelines for collecting environmental water samples.

-

Filtration: For surface or groundwater samples with particulate matter, filter the sample through a 0.7-µm glass fiber filter.

-

Fortification: Take a known volume of the water sample (e.g., 200 mL to 1 L). Add a precise volume of the this compound IS Spiking Solution to the sample. For example, add 1.00 mL of a 0.10 µg/mL solution to a 200 mL sample.

4. Solid-Phase Extraction (SPE)

The SPE procedure is a critical step for sample cleanup and concentration.

-

Cartridge Conditioning: Condition the SPE cartridge (e.g., C18) by passing methanol followed by deionized water through it.

-

Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 10-20 mL/min).

-

Washing: After loading, wash the cartridge with deionized water to remove polar interferences.

-

Drying: Dry the cartridge by passing air or nitrogen through it for a sufficient time.

-

Elution: Elute the retained Dimethenamid and this compound from the cartridge using a suitable organic solvent or solvent mixture, such as ethyl acetate or an 80:20 methylene chloride:methanol mixture.

-

Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1.0 mL) of a suitable solvent, such as methanol/water or acetonitrile, for LC-MS/MS analysis.

5. Instrumental Analysis (LC-MS/MS)

-

Chromatographic Separation: Perform chromatographic separation using a C18 reversed-phase column.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source. Monitor at least two specific precursor-to-product ion transitions for both Dimethenamid and this compound for confident identification and quantification.

6. Calibration and Quantification

-

Inject the prepared calibration standards into the LC-MS/MS system.

-

Generate a calibration curve by plotting the peak area ratio of the Dimethenamid target analyte to the this compound internal standard against the concentration of the analyte.

-

Quantify the Dimethenamid concentration in the environmental samples by calculating their analyte-to-internal standard peak area ratios and determining the concentration from the calibration curve.

Data Presentation

Quantitative data and instrument parameters are summarized in the tables below for easy reference.

Table 1: Example LC-MS/MS Instrumental Parameters for Dimethenamid Analysis

| Parameter | Setting | Reference |

|---|---|---|

| LC System | ||

| Column | Agilent Zorbax SB C18 (150 mm x 4.6 mm, 5 µm) or equivalent | |

| Mobile Phase A | 0.1% Formic Acid in Water | |

| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | |

| Gradient | Linear gradient (e.g., 80:20 A:B to 20:80 A:B over 5-10 min) | |

| Flow Rate | 0.3 - 0.5 mL/min | |

| Injection Volume | 10 - 100 µL | |

| Column Temp. | 40 °C | |

| MS/MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | |

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) |

| Dimethenamid | 276.0 / 276.1 | Quantifier: 244.1, Qualifier: 168.1 |

| this compound | 279.0 / 279.1 | Quantifier: 247.1, Qualifier: 171.1 (Predicted) |

Note: Product ions for this compound are predicted based on the fragmentation of the parent compound and may require empirical optimization.

Table 2: Method Performance Characteristics

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| Limit of Quantification (LOQ) | 0.03 µg/L | Water | |

| Limit of Quantification (LOQ) | 0.10 ppb (µg/L) | Ground & Surface Water | |

| Limit of Detection (LOD) | 0.009 µg/L | Water | |

| Method Detection Limit (MDL) | 0.01 - 0.07 µg/L | Natural Water |

| Average Recovery | 95 - 105% | Ground & Surface Water | |

Mandatory Visualization

The following diagram illustrates the complete analytical workflow for the determination of Dimethenamid in water samples using this compound as an internal standard.

Caption: Experimental workflow from sample collection to final quantification.

References

Application Note and Protocol for the GC-MS Analysis of Dimethenamid with Dimethenamid-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethenamid is a selective chloroacetamide herbicide used to control grasses and broadleaf weeds in a variety of crops. Accurate and sensitive quantification of Dimethenamid in environmental and biological matrices is crucial for regulatory monitoring, environmental fate studies, and human exposure assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of Dimethenamid. The use of a stable isotope-labeled internal standard, Dimethenamid-d3, is the gold standard for achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

This document provides a detailed protocol for the analysis of Dimethenamid using GC-MS with this compound as an internal standard. The methodology covers sample preparation, instrumental analysis, and data processing.

Principle of the Method

The analytical method is based on isotope dilution gas chromatography-mass spectrometry. A known amount of the deuterated internal standard, this compound, is added to the sample prior to extraction. Both the native analyte (Dimethenamid) and the labeled internal standard are co-extracted and analyzed by GC-MS. The gas chromatograph separates the analytes from other components in the sample extract, and the mass spectrometer detects and quantifies the specific ions for both Dimethenamid and this compound. Quantification is achieved by measuring the ratio of the response of a characteristic ion of the native analyte to that of a corresponding ion of the internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of Dimethenamid and a constant concentration of this compound.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile, methanol, ethyl acetate, hexane (pesticide residue grade or equivalent).

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium acetate, trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate.

-

Standards: Dimethenamid (certified reference material), this compound (certified reference material).

-

Water: Deionized water, 18 MΩ·cm or higher purity.

-

Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (for water samples).

-

QuEChERS tubes: Containing appropriate salts for extraction and dispersive SPE (dSPE) tubes for cleanup.

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Dimethenamid and this compound into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol. Store at -20°C.

-

Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the primary stock solutions with a suitable solvent (e.g., ethyl acetate or hexane). The concentration of this compound should be kept constant in all calibration standards and samples. A typical concentration for the internal standard is 100 ng/mL.

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Two common methods are presented below: QuEChERS for solid samples (e.g., soil, food commodities) and Solid-Phase Extraction for water samples.

-

Homogenization: Homogenize the sample to ensure uniformity.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water (if the sample has low water content).

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate for the EN 15662 method).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Cleanup (Dispersive SPE):

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer).

-

Transfer it to a dSPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract:

-

Transfer the supernatant to a clean vial.

-

Evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute in a suitable volume (e.g., 1 mL) of ethyl acetate or hexane for GC-MS analysis.

-

-

Sample Pre-treatment: Filter the water sample through a 0.45 µm filter to remove particulate matter.

-

Spiking: Take a known volume of the filtered water sample (e.g., 100 mL) and spike with the this compound internal standard solution.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

-

Elution: Elute the trapped analytes with a suitable solvent, such as ethyl acetate (e.g., 2 x 3 mL).

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a final volume of 1 mL with ethyl acetate or hexane.

GC-MS Instrumental Analysis

The following are typical GC-MS parameters. These should be optimized for the specific instrument being used.

| Parameter | Value |

| Gas Chromatograph | |

| Injection Port | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Oven Program | Initial temperature 60°C, hold for 1 min, ramp to 200°C at 20°C/min, then ramp to 280°C at 10°C/min, hold for 5 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation

Mass Spectrometry Data

The selection of appropriate ions for quantification and confirmation is critical for the selectivity and reliability of the method. Based on the mass spectra of Dimethenamid and the known position of the deuterium label in this compound, the following ions are recommended for monitoring.

Table 1: Selected Ions for SIM Analysis

| Analyte | Role | m/z |

| Dimethenamid | Quantifier | 230 |

| Qualifier 1 | 154 | |

| Qualifier 2 | 179 | |

| This compound | Quantifier | 233 |

| Qualifier 1 | 154 | |

| Qualifier 2 | 182 |

Note: The molecular weight of Dimethenamid is approximately 275.8 g/mol , and this compound is approximately 278.8 g/mol . The selected ions correspond to major fragments observed in the electron ionization mass spectrum. The quantifier ion for this compound is shifted by +3 Da due to the three deuterium atoms in the methoxy group.

Calibration and Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the Dimethenamid quantifier ion (m/z 230) to the peak area of the this compound quantifier ion (m/z 233) against the concentration of Dimethenamid. A linear regression is typically used to fit the data. The concentration of Dimethenamid in unknown samples is then calculated from this calibration curve.

Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of Dimethenamid.

Caption: Experimental workflow for Dimethenamid analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Dimethenamid in various matrices using gas chromatography-mass spectrometry with a deuterated internal standard. The use of this compound ensures high accuracy and reliability of the results. The described sample preparation techniques and instrumental parameters can be adapted to specific laboratory needs and sample types, providing a robust framework for researchers, scientists, and professionals in drug development and environmental monitoring.

Application Note: Preparation of Dimethenamid-d3 Stock Solution for Sample Spiking

Abstract

This document provides a detailed protocol for the preparation of a Dimethenamid-d3 stock solution. This compound is a deuterated stable isotope-labeled analog of the herbicide Dimethenamid, commonly used as an internal standard for quantitative analysis in various sample matrices by chromatographic techniques such as LC-MS or GC-MS. Accurate preparation of the stock solution is the foundational step for reliable quantification of the target analyte. This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for preparing a 1.0 mg/mL primary stock solution.

Chemical and Physical Properties

A summary of the key properties of this compound is essential for its proper handling and use in the laboratory.

| Property | Value | References |

| Chemical Name | 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-[2-(methoxy-d3)-1-methylethyl]acetamide | [1][2] |

| CAS Number | 1246816-31-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅D₃ClNO₂S | |

| Molecular Weight | 278.81 g/mol | |

| Physical Form | Yellow Oil / Tan to Brown Liquid | |

| Purity | >95% | |

| Solubility | Soluble in Chloroform, Ethyl Acetate. For analytical standards, high-purity solvents like Acetonitrile, Methanol, or Acetone are recommended. | |

| Recommended Storage | -20°C in a tightly sealed container. |

Safety Precautions and Handling

This compound and its non-deuterated analog are hazardous substances. Adherence to safety protocols is mandatory.

-

Hazard Profile: Harmful if swallowed. May cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

-

Engineering Controls: All handling of the neat material and preparation of the stock solution should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Disposal: Dispose of all waste, including empty vials, pipette tips, and excess solution, in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocol: Preparation of 1.0 mg/mL Stock Solution

This protocol details the steps to prepare a 10 mL primary stock solution of this compound at a concentration of 1.0 mg/mL.

4.1 Materials and Equipment

-

This compound (neat material)

-

High-purity solvent (e.g., HPLC-grade Acetonitrile, Methanol, or Acetone)

-

10 mL Class A volumetric flask with stopper

-

Analytical balance (readable to at least 0.01 mg)

-

Glass Pasteur pipette or syringe

-

Weighing paper or boat

-

Beaker

-

Spatula

-

Ultrasonic bath

-

2 mL amber glass autosampler vials with PTFE-lined caps for storage

4.2 Procedure

-

Equilibration: Remove the container of this compound from the -20°C freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the material.

-

Weighing:

-

Place a weighing boat on the analytical balance and tare it.

-

Since this compound is an oil, direct weighing is challenging. It is recommended to weigh by difference. Tare a small vial containing the this compound neat material.

-

Carefully transfer a small amount of the oil into the 10 mL volumetric flask.

-

Place the vial back on the balance. The negative reading represents the exact mass transferred.

-

Accurately weigh approximately 10.0 mg of this compound into the 10 mL volumetric flask. Record the exact weight (e.g., 10.2 mg).

-

-

Dissolution:

-

Add approximately 5-7 mL of the chosen high-purity solvent (e.g., Acetonitrile) to the volumetric flask.

-

Gently swirl the flask to dissolve the compound. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

-

-

Dilution to Volume:

-

Once the compound is fully dissolved and the solution is at room temperature, carefully add the solvent to the flask until the bottom of the meniscus is level with the calibration mark.

-

Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.

-

-

Calculation of Exact Concentration:

-

Use the actual weight of the compound to calculate the precise concentration of the stock solution.

-

Formula:Concentration (mg/mL) = Mass of this compound (mg) / Volume of Flask (mL)

-

Example:10.2 mg / 10.0 mL = 1.02 mg/mL

-

-

Storage and Labeling:

-

Transfer the final stock solution into amber glass vials for storage to protect it from light.

-

Label each vial clearly with the compound name (this compound), exact concentration, solvent used, preparation date, and preparer's initials.

-

Store the stock solution vials in a freezer at -20°C.

-

Workflow Visualization

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

Conclusion

This protocol provides a comprehensive guide for researchers to accurately prepare a this compound stock solution for use as an internal standard. Proper execution of these steps, combined with stringent safety measures, will ensure the integrity and reliability of subsequent analytical measurements. This primary stock solution can then be used to prepare intermediate and working-standard solutions for spiking analytical samples.

References

Application Note: High-Throughput Analysis of Dimethenamid Residues in Food Matrices using Dimethenamid-d3 and QuEChERS-LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethenamid is a selective herbicide used for the control of annual grasses and broadleaf weeds in a variety of crops.[1][2] Regulatory bodies worldwide mandate the monitoring of its residues in food products to ensure consumer safety. The use of a stable isotope-labeled internal standard, such as Dimethenamid-d3, is the gold standard for accurate and precise quantification of Dimethenamid in complex food matrices.[3][4] This is because it effectively compensates for matrix effects and variations in extraction recovery and instrument response.[3]

This application note details a robust and sensitive method for the determination of Dimethenamid in various food matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of this compound as an internal standard ensures high-quality data suitable for regulatory compliance and food safety assessment.

Principle

A homogenized food sample is extracted with acetonitrile in the presence of buffering salts to partition the pesticides into the organic layer. The addition of this compound at the beginning of the extraction process accounts for any analyte loss during sample preparation. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final extract is analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for the quantification of Dimethenamid.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (reagent grade).

-

Standards: Dimethenamid (≥98% purity), this compound (isotopic purity ≥99%).

-